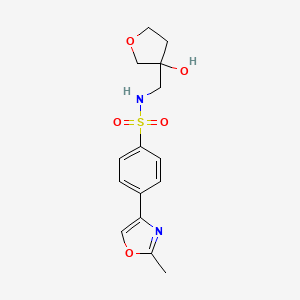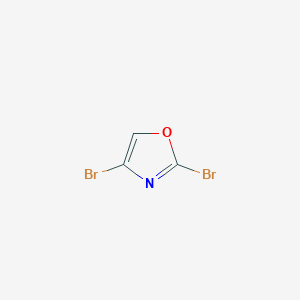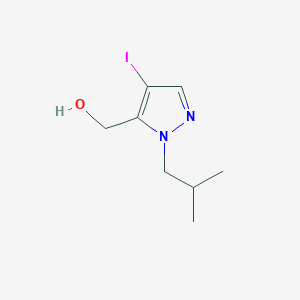
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
Research has demonstrated the synthesis and biochemical evaluation of related benzenesulfonamide derivatives, exploring their potential as inhibitors of key enzymes. For instance, studies on the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme critical in the kynurenine pathway which is involved in neurodegenerative diseases. These compounds have shown significant potential in exploring the pathophysiological role of this pathway after neuronal injury, highlighting their importance in medical research (Röver et al., 1997).
Photodynamic Therapy Applications
Another study focused on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, a treatment method for cancer. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms. Their potential as Type II photosensitizers for cancer treatment highlights the versatility of benzenesulfonamide derivatives in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Antimicrobial Activity
Benzenesulfonamide derivatives have also been investigated for their antimicrobial activities and enzyme inhibition effects. A study synthesized new Schiff bases of Sulfa drugs and their metal complexes, evaluating their antimicrobial activity and carbonic anhydrase enzyme inhibitor effects. These compounds showed significant inhibition potencies, indicating their potential in developing new antimicrobial and enzyme inhibition therapies (Alyar et al., 2018).
Selective Cyclooxygenase-2 Inhibition
Research into the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain, has led to the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives. These compounds have been evaluated for their COX-2 inhibitory activity, leading to the identification of potent, highly selective, and orally active inhibitors, demonstrating the application of benzenesulfonamide derivatives in developing new anti-inflammatory drugs (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11-17-14(8-22-11)12-2-4-13(5-3-12)23(19,20)16-9-15(18)6-7-21-10-15/h2-5,8,16,18H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMWLWQYUPMWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B2813729.png)

![2-(4-cyclopropyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2813736.png)



![N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2813743.png)




![2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2813750.png)

